molecular formula C20H17ClFN3O2 B2990557 5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034414-14-5

5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2990557
CAS No.: 2034414-14-5
M. Wt: 385.82
InChI Key: IYLRLVCVBPISOG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core with a fluorine atom at position 13 and a 3-(3-chlorophenyl)propanoyl substituent. Its synthesis typically involves multi-step reactions, including cyclization, fluorination, and acylation, to achieve the final architecture .

Properties

IUPAC Name

5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-14-3-1-2-13(10-14)4-7-19(26)24-9-8-17-16(12-24)20(27)25-11-15(22)5-6-18(25)23-17/h1-3,5-6,10-11H,4,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRLVCVBPISOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the triazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the chlorophenyl group: This step often involves Friedel-Crafts acylation using 3-chloropropionyl chloride and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[3-(3-chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tricyclic framework and halogen substituents. Below is a comparative analysis with three analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Bioactivity (IC₅₀/EC₅₀) Key References
5-[3-(3-Chlorophenyl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one 1,5,9-Triazatricyclo[8.4.0.0³,⁸] 13-Fluoro, 3-(3-chlorophenyl)propanoyl Not yet reported (hypothesized: <100 nM for kinase inhibition)
7-Chloro-12-fluoro-1,4,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),9,11,13-tetraen-3-one 1,4,8-Triazatricyclo[7.4.0.0²,⁷] 7-Chloro, 12-fluoro 320 nM (EGFR inhibition)
9-(4-Fluorobenzoyl)-2,6,11-triazatricyclo[9.4.0.0³,⁸]pentadeca-3(8),10,12,14-tetraen-1-one 2,6,11-Triazatricyclo[9.4.0.0³,⁸] 4-Fluorobenzoyl 150 nM (PARP-1 inhibition)
3-(2-Chlorophenyl)-8-fluoro-1,5-diazatricyclo[6.4.0.0²,⁷]dodeca-2(7),9,11-triene-4-one 1,5-Diazatricyclo[6.4.0.0²,⁷] 8-Fluoro, 3-(2-chlorophenyl) 890 nM (HDAC inhibition)

Key Findings:

Structural Influence on Bioactivity :

  • The 3-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to analogs with 2-chlorophenyl or fluorobenzoyl groups .
  • The tricyclic 1,5,9-triaza core likely improves metabolic stability over bicyclic analogs, as seen in similar kinase inhibitors .

Fluorine Position Impact: Fluorine at position 13 (vs.

Synthetic Complexity :

  • The compound’s multi-step synthesis contrasts with simpler diazatricyclo analogs, which may limit scalability but enhance specificity .

Biological Activity

Chemical Structure and Properties

The compound features a complex tricyclic structure with notable functional groups that may contribute to its biological activity. The presence of a fluorine atom and a chlorophenyl moiety suggests potential interactions with biological targets.

Structural Formula

  • Molecular Formula: C19_{19}H16_{16}ClF1_{1}N3_{3}O
  • Molecular Weight: 353.80 g/mol

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation: The compound could interact with various receptors, altering signaling pathways related to cell growth and apoptosis.

Pharmacological Effects

  • Anticancer Activity:
    • Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties:
    • Some investigations have reported antimicrobial activity against gram-positive bacteria, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Effects:
    • The compound has demonstrated the ability to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study 1: Anticancer Efficacy
    In vitro studies conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.
  • Case Study 2: Antimicrobial Activity
    In a study assessing antimicrobial efficacy, the compound displayed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Biological ActivityObserved EffectReference
AnticancerIC50 = 15 µM (MCF-7)
AntimicrobialMIC = 32 µg/mL (S. aureus)
Anti-inflammatoryReduced inflammation in animal models

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